molecular formula C7H14ClN B1378857 (1-Cyclopropylcyclopropyl)methanamine hydrochloride CAS No. 1423027-90-0

(1-Cyclopropylcyclopropyl)methanamine hydrochloride

Cat. No.: B1378857
CAS No.: 1423027-90-0
M. Wt: 147.64 g/mol
InChI Key: DQHWOGAATFTNQU-UHFFFAOYSA-N
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Description

(1-Cyclopropylcyclopropyl)methanamine hydrochloride is a bicyclic cyclopropane derivative featuring two cyclopropyl rings attached to a methanamine backbone, stabilized as a hydrochloride salt. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties. The cyclopropyl groups confer significant ring strain, which can influence reactivity and interactions in biological systems.

A scalable synthesis route for this compound was reported by Kozhushkov et al. (2011), involving [2+1] cyclopropanation strategies and subsequent amine functionalization . The method emphasizes efficiency and adaptability for industrial applications, achieving high yields under optimized conditions. The compound’s structural rigidity makes it a promising building block for drug discovery, particularly in targeting receptors sensitive to conformational constraints.

Properties

IUPAC Name

(1-cyclopropylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWOGAATFTNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-90-0
Record name (1-cyclopropylcyclopropyl)methanamine hydrochloride
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Biochemical Analysis

Biochemical Properties

(1-Cyclopropylcyclopropyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The cyclopropyl groups in the compound provide a constrained aliphatic system, which can influence its reactivity and interactions. For instance, the compound may interact with cytochrome P450 enzymes, which are known for their role in oxidative metabolism. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as glutathione, to form conjugates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of this compound with cytochrome P450 enzymes can lead to changes in the levels of metabolites, which can impact cellular metabolism. Additionally, the compound’s interaction with signaling pathways can alter gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The cyclopropyl groups in the compound can undergo oxidation, leading to the formation of reactive intermediates. These intermediates can bind to enzymes, either inhibiting or activating them. For instance, the compound’s interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, the compound can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to the formation of reactive intermediates that can cause cellular damage. Threshold effects have been observed, where the compound exhibits different biological activities at different concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and glutathione conjugates. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. The interaction with enzymes and cofactors in these pathways can also affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells. Additionally, the binding of the compound to proteins can influence its distribution within tissues, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. This localization can influence the compound’s activity and its effects on cellular function.

Biological Activity

(1-Cyclopropylcyclopropyl)methanamine hydrochloride is an intriguing compound due to its unique structural features, particularly the presence of two cyclopropane rings. This article delves into the biological activity of this compound, presenting a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by its dual cyclopropane structure, which may confer distinct biological properties compared to its analogs. The structural formula can be represented as follows:

  • Chemical Formula : C7_{7}H12_{12}ClN
  • CAS Number : 1423027-90-0

Potential Antidepressant Properties

Research indicates that this compound exhibits potential antidepressant activity. Its structural similarity to cyclopropylamine, a known antidepressant, suggests that it may interact with neurotransmitter systems involved in mood regulation. The dual cyclopropane rings could enhance its binding affinity to specific receptors compared to simpler analogs like cyclopropylamine.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. The proposed mechanisms include:

  • Inhibition of Reuptake : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Modulation of Receptor Activity : It may act as a partial agonist or antagonist at various receptor sites, influencing downstream signaling pathways and gene expression related to mood and anxiety disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound relative to other cyclopropane derivatives:

CompoundStructural FeaturesBiological Activity
(1-Cyclopropylcyclopropyl)methanamine HClTwo cyclopropane ringsPotential antidepressant
CyclopropylamineOne cyclopropane ringAntidepressant properties
N,N-DimethylcyclopropylamineDimethylated amineNeurotransmitter modulation
CyclobutylmethanamineCyclobutane ringDifferent pharmacological profile

Synthesis and Pharmacological Evaluation

A study conducted on the synthesis of this compound demonstrated its effective production through a multi-step synthesis process. The compound was evaluated for its pharmacological properties in animal models, showing promise as a candidate for treating depressive disorders .

In Vivo Studies

In vivo studies have indicated that administration of this compound leads to significant behavioral changes in rodent models subjected to stress-induced depression tests. These findings suggest that the compound may exert a protective effect against stress-related behavioral changes, further supporting its potential as an antidepressant .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Dual cyclopropyl groups C₇H₁₂ClN 145.63 High ring strain, rigid backbone
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Trifluoromethyl C₅H₉ClF₃N 175.58 Electron-withdrawing group, lipophilic
(1-(3-Chlorophenyl)cyclopropyl)methanamine HCl 3-Chlorophenyl C₁₀H₁₁Cl₂N 216.11 Aromatic ring, halogenated
1-(Methoxymethyl)cyclopropanamine HCl Methoxymethyl C₅H₁₂ClNO 145.61 Ether linkage, polar
1-(4-Methoxyphenyl)cyclopropanamine HCl 4-Methoxyphenyl C₁₀H₁₂ClNO 199.67 Electron-donating group, planar
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole + 4-chlorophenyl C₁₀H₈Cl₂N₂S 261.17 Heterocyclic, sulfur-containing

Physicochemical Properties

  • Solubility :
    • The trifluoromethyl derivative () exhibits enhanced lipophilicity due to the CF₃ group, favoring membrane permeability.
    • The methoxymethyl analog () shows higher water solubility owing to its polar ether moiety.
  • Stability :
    • Compounds with aromatic substituents (e.g., 3-chlorophenyl in ) may exhibit photodegradation risks, whereas bicyclic structures (e.g., the target compound) demonstrate thermal stability .

Table 2: Hazard Profiles of Selected Compounds

Compound Name Hazards (GHS Classification)
(1-(3-Chlorophenyl)cyclopropyl)methanamine HCl H302 (oral toxicity), H315 (skin irritation)
Cyclopropylformamidine HCl Uninvestigated toxicity; handle with caution
1M-3PP HCl (Methyl-3-phenylpropylamine HCl) Releases toxic gases upon heating
Target Compound (1-Cyclopropylcyclopropyl)methanamine HCl No specific hazards reported
  • The 3-chlorophenyl derivative () poses acute toxicity risks, while the target compound’s safety data remain understudied but suggest lower acute hazards based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclopropylcyclopropyl)methanamine hydrochloride
Reactant of Route 2
(1-Cyclopropylcyclopropyl)methanamine hydrochloride

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